6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethoxybenzenesulfonyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom. The piperazine ring can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive functions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine core and have been studied for their biological activities.
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: These compounds also contain the piperazine moiety and have shown promising anticancer activity.
Uniqueness
6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxybenzenesulfonyl and methylphenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H29N5O3S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O3S/c1-4-32-21-9-11-22(12-10-21)33(30,31)29-15-13-28(14-16-29)24-17-23(25-19(3)26-24)27-20-7-5-18(2)6-8-20/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,27) |
InChI Key |
AWUOHSPOVISJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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